5-Nitroso-8-hydroxyquinoline
Overview
Description
Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, causing the histones to wrap the DNA more tightly and prevent transcription . This compound has shown significant antiproliferative activity in various cancer cell lines, including MCF-7 human breast cancer cells .
Mechanism of Action
Target of Action
5-Nitroso-8-hydroxyquinoline, also known as 5-Nitrosoquinolin-8-ol, is a derivative of 8-Hydroxyquinoline . It is known to have a broad spectrum of bactericidal action . The primary targets of this compound are 2-Oxoglutarate (2OG) and iron-dependent oxygenases , which are considered to be promising therapeutic biotargets for various human diseases .
Mode of Action
The compound interacts with its targets by acting as an inhibitor . It is reported to be an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . This interaction results in changes in the activity of these enzymes, affecting their role in various biochemical processes.
Biochemical Pathways
The inhibition of 2OG-dependent enzymes by this compound affects several biochemical pathways. For instance, it inhibits 2OG-dependent histone lysine demethylases (KDM), which play a crucial role in epigenetic processes . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .
Pharmacokinetics
It’s worth noting that one of its derivatives, 5-carboxy-8-hydroxyquinoline (iox1), suffers from low cell permeability , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting 2OG-dependent enzymes, it can affect various cellular processes, including epigenetic regulation . It is also reported to be an effective anti-microbial and anti-cancer agent .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . It is also light-sensitive , suggesting that exposure to light could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
5-Nitroso-8-hydroxyquinoline plays a crucial role in biochemical reactions, particularly due to its ability to chelate metal ions. This compound interacts with enzymes, proteins, and other biomolecules, forming stable complexes. For instance, it has been shown to inhibit histone deacetylase, an enzyme involved in the regulation of gene expression . Additionally, this compound can bind to metal ions such as iron and copper, affecting their availability and function in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to exhibit antiproliferative activity in human breast cancer cells, promoting cell differentiation and inhibiting cell growth . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors and enzymes involved in metabolic pathways, thereby altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, forming complexes that can inhibit or activate enzymes. One notable mechanism is its inhibition of histone deacetylase, which leads to changes in gene expression and cellular function . Additionally, the compound’s ability to chelate metal ions plays a significant role in its biochemical activity, as it can disrupt metal-dependent processes and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and promoting cell differentiation . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, the compound’s ability to chelate metal ions can influence the function of metalloenzymes, thereby altering metabolic processes . Additionally, this compound can be metabolized into different products, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, it may be transported across cell membranes by specific transporters, influencing its intracellular concentration and activity . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of NSC 3852 involves the nitration of 8-hydroxyquinoline to form 5-nitroso-8-quinolinol. The reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature to ensure the selective nitration at the desired position on the quinoline ring .
Industrial production methods for NSC 3852 are not widely documented, but the laboratory synthesis provides a basis for scaling up the production. The compound is typically purified through recrystallization or chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
NSC 3852 undergoes several types of chemical reactions, including:
Oxidation: NSC 3852 can be oxidized to form various quinoline derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The nitroso group in NSC 3852 can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of NSC 3852 can lead to the formation of quinoline N-oxide derivatives .
Scientific Research Applications
NSC 3852 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study the reactivity of quinoline derivatives.
Biology: Acts as a histone deacetylase inhibitor, making it a valuable tool for studying epigenetic regulation and gene expression.
Medicine: Demonstrates antiproliferative activity in cancer cells, making it a potential candidate for anticancer drug development.
Comparison with Similar Compounds
NSC 3852 is unique among histone deacetylase inhibitors due to its specific chemical structure and reactivity. Similar compounds include:
Trichostatin A: Another histone deacetylase inhibitor with a different chemical structure but similar biological activity.
Vorinostat: A clinically approved histone deacetylase inhibitor used in the treatment of certain types of cancer.
Romidepsin: Another histone deacetylase inhibitor with a distinct chemical structure and mechanism of action.
Compared to these compounds, NSC 3852 has shown unique reactivity in generating reactive oxygen species and inducing cell differentiation, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
5-nitrosoquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-8-4-3-7(11-13)6-2-1-5-10-9(6)8/h1-5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWRYPGAUIOOMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063079 | |
Record name | 8-Quinolinol, 5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26658252 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3565-26-2 | |
Record name | 5-Nitroso-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3565-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydron III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003565262 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitroso-8-hydroxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5-nitroso- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Quinolinol, 5-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrosoquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.591 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HYDRON III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P302KW5VDN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic routes for producing 5-nitrosoquinolin-8-ol?
A1: 5-Nitrosoquinolin-8-ol (also known as 5-nitroso-8-hydroxyquinoline) is synthesized through a two-step process. First, 8-hydroxyquinoline undergoes nitrosation using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C), yielding 5-nitrosoquinolin-8-ol. [, , ]
Q2: What are the key structural characteristics of 5-nitrosoquinolin-8-ol, and how are they confirmed?
A2: While the provided abstracts don't delve into specific spectroscopic data, they confirm that researchers utilize techniques like FTIR, NMR, and elemental analysis to characterize 5-nitrosoquinolin-8-ol. [, ] These methods help elucidate the presence of characteristic functional groups (nitroso, hydroxyl) and confirm the compound's molecular formula and weight.
Q3: Has any research explored the structure-activity relationship (SAR) of 5-nitrosoquinolin-8-ol and its derivatives?
A4: Yes, studies have investigated the SAR of 5-nitrosoquinolin-8-ol. Interestingly, even slight structural modifications to the molecule can lead to significant changes in activity and target specificity. For instance, while some derivatives retain inhibitory activity against HUVEC growth, they may exhibit different mechanisms compared to 5-nitrosoquinolin-8-ol. [] This highlights the complexity of SAR and its importance in drug development.
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